2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research. The structural complexity arises from the incorporation of various functional groups, including a morpholino group and a thioether linkage.
Research and patents regarding this compound indicate its relevance in drug development, particularly in the synthesis of novel therapeutic agents. Notably, several studies have focused on the synthesis and characterization of benzimidazole derivatives, which are known for their diverse biological properties .
This compound can be classified as:
The synthesis of 2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of reaction conditions (temperature, pH) and purification steps (e.g., recrystallization, chromatography) to obtain pure products with high yields. Analytical techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular formula is C₁₈H₃₁N₃O₂S, with a molecular weight of approximately 357.53 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using various spectroscopic methods.
The compound can participate in various chemical reactions due to its functional groups:
Reactions involving this compound typically require controlled environments (e.g., inert atmospheres) to prevent unwanted side reactions. Monitoring via TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography) ensures reaction progress and product purity.
The mechanism of action for compounds like 2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone often involves interaction with biological targets such as enzymes or receptors.
Studies on similar compounds indicate that modifications in structure significantly affect biological activity; thus, structure-activity relationships are crucial for optimizing therapeutic efficacy .
Spectroscopic data (NMR, IR) provide insights into functional groups and confirm structural integrity post-synthesis .
The compound's potential applications include:
The systematic IUPAC name 2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone provides a complete topological description of the compound. The name delineates three key structural domains:
The structural formula can be represented as Cc1ccc(OCCSc2nc3ccccc3n2CC(=O)N4CCOCC4)cc1C, based on analogous benzimidazole-morpholine derivatives [2]. This SMILES notation confirms:
Table 1: Positional Isomers of Dimethylphenoxy Derivatives
| Substituent Position | PubChem CID | Structural Variation Site |
|---|---|---|
| 2,4-dimethylphenoxy | 16016131 | Ortho and para methyl groups |
| 3,4-dimethylphenoxy | 16016111 | Meta and para methyl groups |
| 2,3-dimethylphenoxy | 16016135 | Ortho and meta methyl groups |
The molecular formula C₂₃H₂₇N₃O₃S is shared among all dimethylphenoxy positional isomers of this benzimidazole derivative [1] [2] [3]. Key mass-related characteristics include:
Comparative analysis with related benzimidazole compounds reveals how structural modifications impact molecular mass:
Table 2: Molecular Weight Comparison of Select Benzimidazole Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 2-(2,4-dimethylphenoxy)ethylthio)-1-morpholinoethanone-benzimidazole | C₂₃H₂₇N₃O₃S | 425.55 |
| 2-(1H-Benzo[d]imidazol-2-yl)ethanamine | C₉H₁₁N₃ | 161.21 |
| 4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)morpholine | C₁₅H₂₁N₃O₂ | 275.35 |
| 2-{2-[2-(4-Chlorophenoxy)ethylthio]benzimidazolyl}-1-morpholin-4-ylethan-1-one | C₂₁H₂₂ClN₃O₃S | 431.94 |
This compound is uniquely identified through several database-specific identifiers:
The absence of a public CAS registry number for the 2,4-dimethyl isomer in the retrieved data underscores the importance of distinguishing positional isomers in chemical databases. The provided identifiers enable precise cross-referencing of physicochemical, spectral, and computational data across scientific resources.
Table 3: Database Identifiers for Dimethylphenoxy-Bearing Benzimidazole Derivatives
| Structural Isomer | PubChem CID | CAS Registry Number |
|---|---|---|
| 2,4-dimethylphenoxy variant | 16016131 | Not publicly available |
| 3,4-dimethylphenoxy variant | 16016111 | 919975-98-7 |
| 2,3-dimethylphenoxy variant | 16016135 | Not publicly available |
These identifiers serve as critical access points for researchers investigating structure-activity relationships within this benzimidazole class, particularly regarding how ortho-, meta-, and para-methyl group positioning influences properties [1] [3] [4].
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8